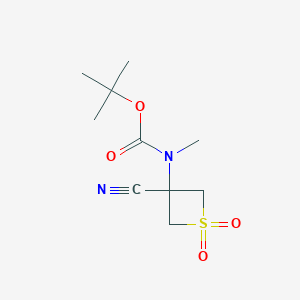
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is a synthetic organic compound with the molecular formula C9H14N2O4S. It is used as a building block in various chemical syntheses and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a thietanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or nitriles.
Scientific Research Applications
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-carbamate
- tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-ethyl-carbamate
Uniqueness
tert-Butyl N-(3-cyano-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of the tert-butyl group and the cyano group on the thietan ring
Properties
Molecular Formula |
C10H16N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-1,1-dioxothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O4S/c1-9(2,3)16-8(13)12(4)10(5-11)6-17(14,15)7-10/h6-7H2,1-4H3 |
InChI Key |
XJIBVJYLIRJKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
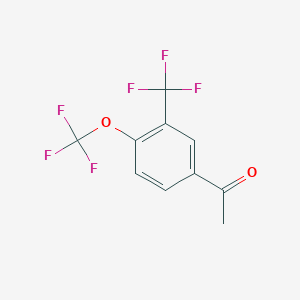
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)

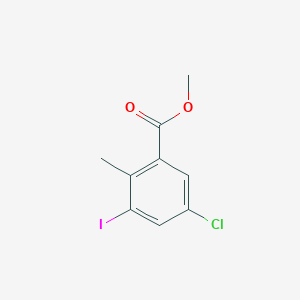
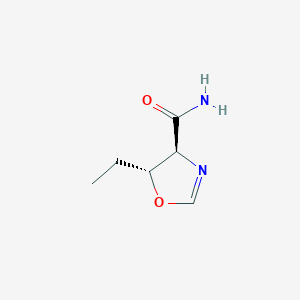
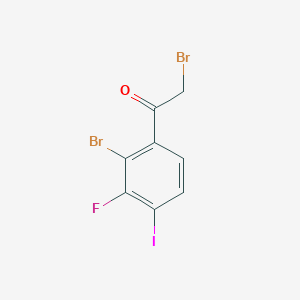
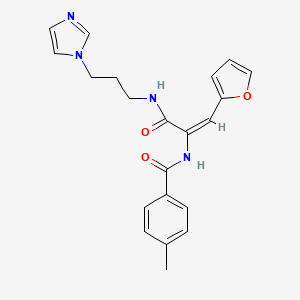

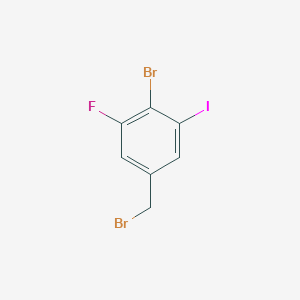

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
